Sweroside

Catalog No.
S573450
CAS No.
14215-86-2
M.F
C16H22O9
M. Wt
358.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sweroside

CAS Number

14215-86-2

Product Name

Sweroside

IUPAC Name

(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one

Molecular Formula

C16H22O9

Molecular Weight

358.34 g/mol

InChI

InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1

InChI Key

VSJGJMKGNMDJCI-ZASXJUAOSA-N

Synonyms

1,9-trans-9,5-cis-sweroside, sweroside

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Sweroside, a naturally occurring iridoid glycoside, is primarily extracted from the plant L. japonica. Its chemical structure consists of a glucose moiety linked to an iridoid core, which contributes to its diverse biological activities. Sweroside has garnered attention for its potential therapeutic effects, particularly in the fields of anti-inflammatory and hepatoprotective treatments. The compound is recognized for its ability to modulate various biological pathways, making it a subject of extensive research in pharmacology and medicinal chemistry.

Typical of iridoid glycosides. Notably, it undergoes hydrolysis to release glucose and the aglycone component, which can further react in various biochemical pathways. Studies have shown that sweroside can engage in lactone ring-opening reactions under specific conditions, demonstrating its versatility in synthetic applications . Additionally, sweroside has been implicated in interactions with cellular signaling pathways, influencing the activity of enzymes such as caspase-1 within the NLRP3 inflammasome pathway .

Sweroside exhibits a wide range of biological activities:

  • Anti-inflammatory Effects: It has been shown to inhibit the activation of the NLRP3 inflammasome, reducing the secretion of pro-inflammatory cytokines such as interleukin-1 beta .
  • Neuroprotective Properties: Research indicates that sweroside can ameliorate memory deficits and oxidative stress in animal models, suggesting its potential role in treating neurodegenerative diseases .
  • Hepatoprotective Effects: Sweroside demonstrates protective effects against liver damage induced by various chemical agents, highlighting its therapeutic potential for liver diseases .
  • Antiproliferative Activity: The compound has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines .

Sweroside can be isolated through various extraction and purification techniques:

  • Extraction: Primarily obtained from L. japonica, sweroside is extracted using solvents like ethanol or methanol.
  • Purification: Techniques such as column chromatography or preparative paper chromatography are employed to isolate pure sweroside from crude extracts.
  • Synthetic Approaches: Although less common, synthetic routes have been explored to produce sweroside and its derivatives, often involving multi-step organic synthesis techniques that include glycosylation reactions .

Sweroside interacts with various biological targets:

  • Cellular Receptors: It has been reported to interact with membrane estrogen receptors, influencing pathways related to cell survival and proliferation .
  • Inflammasome Pathway: Sweroside's inhibition of the NLRP3 inflammasome indicates its role in modulating inflammatory responses at the cellular level .
  • Enzymatic Activity: The compound affects the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .

Sweroside is part of a broader class of iridoid glycosides. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameSource PlantBiological ActivityUnique Features
Loganic AcidSwertia japonicaAntioxidant, anti-inflammatoryExhibits strong hepatoprotective effects similar to sweroside
CatalpolRehmannia glutinosaNeuroprotective, anti-inflammatoryKnown for its neuroprotective effects but less studied than sweroside
GentianineGentiana luteaAntimicrobial, antioxidantPrimarily recognized for antimicrobial properties
HarpagosideHarpagophytum procumbensAnti-inflammatory, analgesicCommonly used for pain relief; less focus on cognitive enhancement

Sweroside stands out due to its comprehensive pharmacological profile that includes neuroprotective effects alongside its anti-inflammatory and hepatoprotective properties. This multifaceted activity positions it uniquely among other iridoid glycosides.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

358.12638228 g/mol

Monoisotopic Mass

358.12638228 g/mol

Heavy Atom Count

25

UNII

I3YG76417O

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14215-86-2

Wikipedia

Sweroside

Dates

Modify: 2023-08-15

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